molecular formula C25H24N2O2 B1625628 2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine CAS No. 211495-29-3

2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Cat. No.: B1625628
CAS No.: 211495-29-3
M. Wt: 384.5 g/mol
InChI Key: XHTQIXYZTFXJQS-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield benzyloxybenzaldehyde, while reduction of nitro groups can produce corresponding anilines.

Scientific Research Applications

2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)benzene
  • **2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene

Uniqueness

Compared to similar compounds, 2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine offers unique structural features that can influence its reactivity and interactions

Properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-6-(2-methoxy-4-phenylmethoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-18-12-13-19(2)27(18)25-11-7-10-23(26-25)22-15-14-21(16-24(22)28-3)29-17-20-8-5-4-6-9-20/h4-16H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTQIXYZTFXJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=N2)C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514404
Record name 2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211495-29-3
Record name 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-[2-methoxy-4-(phenylmethoxy)phenyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211495-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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